molecular formula C14H9F2N3O2S B2769784 N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-93-8

N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Numéro de catalogue: B2769784
Numéro CAS: 896339-93-8
Poids moléculaire: 321.3
Clé InChI: XYMFPCRCOVVGNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by a bicyclic system comprising a thiazole ring fused with a pyrimidine ring. The molecule includes a 3,4-difluorophenyl carboxamide substituent at position 6 and a methyl group at position 2 (see for a closely related structure). Its synthesis likely involves multi-step heterocyclization reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives .

Propriétés

IUPAC Name

N-(3,4-difluorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-6-19-13(21)9(5-17-14(19)22-7)12(20)18-8-2-3-10(15)11(16)4-8/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMFPCRCOVVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with a thiazolo[3,2-a]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazolo[3,2-a]pyrimidine derivatives, which may exhibit different biological activities and properties .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituent patterns and fused ring systems. Below is a detailed comparison with structurally related compounds:

Structural Analogues

Compound Name Substituents Molecular Weight Key Features Reference
N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 2-methyl
- 6-carboxamide (3,4-difluorophenyl)
- 5-oxo
309.29 (calc.) Fluorinated aryl group enhances lipophilicity; methyl group may influence ring conformation.
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide - 7-methyl
- 6-carboxamide (phenyl)
- 5-(4-methoxyphenyl)
- 3-oxo
~365.38 (calc.) Methoxy group increases electron density; phenyl carboxamide may alter binding affinity.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-... - Ethyl ester
- Pyrazole-methylidene substituent
- 4-methylphenyl
620.56 (calc.) Extended conjugation via pyrazole moiety; dichlorophenyl enhances hydrophobic interactions.
5-(4-Methoxyphenyl)-3,8-diphenyl-N-[5-(4-chlorophenyl)-4-imino-7-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin... - Polycyclic fusion
- Chlorophenyl and methoxyphenyl groups
~800+ (calc.) Complex fused system; imino and pyrido groups may confer unique electronic properties.

Physicochemical Properties

  • Lipophilicity : Fluorinated aryl groups (logP ~2.5–3.0) increase membrane permeability compared to methoxy-substituted derivatives (logP ~1.8–2.2) .
  • Hydrogen Bonding : The 5-oxo group and carboxamide moiety facilitate hydrogen bonding, critical for target engagement (e.g., kinase ATP-binding pockets) .

Challenges and Limitations

  • Synthetic Complexity : Multi-component reactions (e.g., ) require precise control to avoid side products .
  • Solubility : High molecular weight and aromaticity (e.g., compound 13 in ) may limit aqueous solubility .

Activité Biologique

N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The IUPAC name is N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, with the following molecular formula:

PropertyValue
Molecular FormulaC14H9F2N3O2S
Molecular Weight305.30 g/mol
CAS Number896339-85-8

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials. A common method includes the reaction of 3,4-difluoroaniline with a thiazole derivative under controlled conditions to yield the desired thiazolo[3,2-a]pyrimidine structure. This process may require specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For example, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives, it was found that:

CompoundIC50 (µM)Cancer Cell Line
N-(3,4-difluorophenyl)15.4MCF-7
N-(4-chlorophenyl)22.1HCT-116
N-(phenyl)30.5A549

These results suggest that structural modifications can significantly influence the anticancer activity of these compounds.

Anti-inflammatory Properties

Thiazolo[3,2-a]pyrimidines have also been investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain signaling.

Inhibition Studies

Inhibition studies showed that certain derivatives exhibited high selectivity for COX-2 over COX-1:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
N-(3,4-difluorophenyl)2575
N-(4-chlorophenyl)3085

These findings indicate the potential of these compounds as therapeutic agents for inflammatory diseases.

The biological activity of N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer progression and inflammatory pathways. The compound may modulate signal transduction pathways leading to altered gene expression and metabolic processes.

Proposed Mechanisms

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell proliferation.
  • COX Enzyme Inhibition : It can reduce the production of pro-inflammatory mediators by inhibiting COX enzymes.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 3,4-difluoroaniline with a thiazolopyrimidine precursor. Key steps include:

  • Cyclization : Under reflux conditions with acetic acid or dimethylformamide (DMF) to form the thiazolo[3,2-a]pyrimidine core .
  • Carboxamide Formation : Coupling reactions using activating agents like EDCI or DCC to attach the carboxamide group to the difluorophenyl substituent .
  • Purification : Column chromatography or recrystallization to isolate the final product .
    • Example Conditions :
StepReagents/ConditionsPurpose
13,4-difluoroaniline, thiazolopyrimidine precursor, acetic acid, 80°C, 12hCore formation
2DMF, EDCI, RT, 6hCarboxamide coupling

Q. What spectroscopic and analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the difluorophenyl group shows distinct splitting patterns in 1^1H NMR .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D molecular geometry and confirms regiochemistry. SHELX software is commonly used for refinement .

Advanced Questions

Q. How can Density Functional Theory (DFT) calculations enhance structural understanding of this compound?

  • Methodological Answer :

  • Conformational Stability : DFT optimizes bond lengths/angles and identifies stable conformers. For example, calculations show the thiazole ring adopts a planar geometry due to conjugation with the pyrimidine system .
  • Electronic Properties : Frontier molecular orbital (FMO) analysis predicts reactivity, such as nucleophilic attack at the pyrimidine carbonyl group .
  • Data Application : Compare DFT-derived parameters (e.g., dipole moments) with experimental crystallographic data to validate models .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid promotes cyclization .
  • Catalysis : Use of Lewis acids (e.g., ZnCl2_2) or bases (K2_2CO3_3) to accelerate coupling steps .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like premature cyclization .
    • Example Protocol :
ParameterOptimization StrategyYield Improvement
SolventSwitch from THF to DMF+15%
CatalystAdd 5 mol% ZnCl2_2+20%

Q. How do structural modifications (e.g., fluorination) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Fluorine Substituents : The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, improving membrane permeability .
  • Thiazole-Pyrimidine Core : Modulating electron density via methyl groups at position 2 affects binding to enzymatic targets (e.g., kinase inhibition) .
  • Experimental Validation : Compare IC50_{50} values of fluorinated vs. chlorinated derivatives in enzyme assays to quantify substituent effects .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

  • Methodological Answer :

  • Refinement Tools : SHELXL refines X-ray data to resolve discrepancies in bond lengths/angles caused by disordered crystal packing .
  • Twinned Data Handling : For crystals with twinning, SHELXE applies algorithms to deconvolute overlapping reflections .
  • Case Study : A 2022 study resolved conflicting NMR assignments by cross-verifying with X-ray-derived torsion angles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.